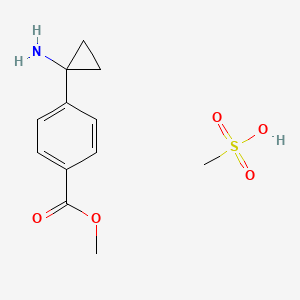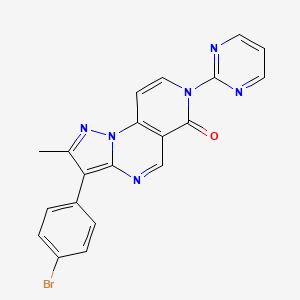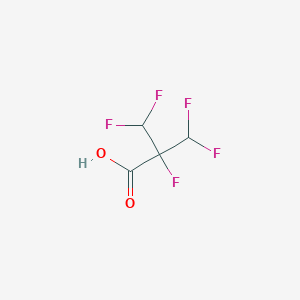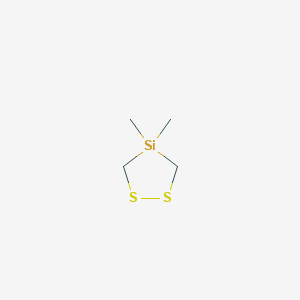![molecular formula C17H14Cl2O3S B12623085 {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid CAS No. 919481-11-1](/img/structure/B12623085.png)
{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético es un compuesto orgánico caracterizado por su estructura única, que incluye un grupo diclorofenil, un grupo fenilpropil y una porción de ácido sulfanylacetico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Intermedio Diclorofenil: El material de partida, 3,4-diclorobenzaldehído, se somete a una reacción con un reactivo adecuado para formar el intermedio diclorofenil correspondiente.
Adición del Grupo Fenilpropil: El intermedio diclorofenil luego se hace reaccionar con un compuesto fenilpropil bajo condiciones específicas para formar el intermedio deseado.
Introducción de la Porción de Ácido Sulfanylacetico:
Métodos de Producción Industrial
La producción industrial de {[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia de cada paso en la ruta sintética.
Análisis De Reacciones Químicas
Tipos de Reacciones
{[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el grupo diclorofenil, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
{[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de {[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
{[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético: Único debido a su combinación específica de grupos funcionales.
{[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido propiónico: Estructura similar pero con una porción de ácido propiónico en lugar de ácido acético.
{[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido butírico: Contiene un grupo de ácido butírico, que ofrece diferentes propiedades químicas.
Singularidad
La singularidad de {[3-(3,4-diclorofenil)-3-oxo-1-fenilpropil]sulfanil}ácido acético radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
919481-11-1 |
|---|---|
Fórmula molecular |
C17H14Cl2O3S |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
2-[3-(3,4-dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H14Cl2O3S/c18-13-7-6-12(8-14(13)19)15(20)9-16(23-10-17(21)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,21,22) |
Clave InChI |
SMTWRCGPNIXHKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)



![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)


